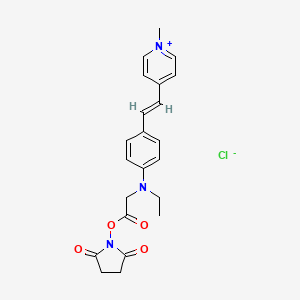
SuASP
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
SuASP is a complex organic compound with a unique structure that includes a pyridinium core, a phenyl group, and a pyrrolidinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SuASP typically involves multiple steps. One common approach includes the following steps:
Formation of the Pyrrolidinyl Moiety: This step involves the reaction of succinic anhydride with ammonia to form 2,5-dioxo-1-pyrrolidinyl.
Attachment of the Pyridinium Core: The pyridinium core is introduced through a reaction with 1-methylpyridinium chloride.
Coupling with the Phenyl Group: The phenyl group is attached using a coupling reaction with an appropriate phenyl derivative.
Final Assembly: The final compound is assembled through a series of condensation and substitution reactions, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
SuASP undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and pyridinium moieties, using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
SuASP has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a component in bioorthogonal chemistry.
Medicine: Explored for its potential therapeutic properties, including its role as a drug candidate or as a part of drug delivery systems.
Industry: Utilized in the development of new materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of SuASP involves its interaction with specific molecular targets. The compound can bind to proteins, enzymes, or nucleic acids, altering their function. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2,5-Dioxo-1-pyrrolidinyl 4-[1-(2-pyridinyldithio)ethyl]benzoate
- 4-{[(2,5-Dioxo-1-pyrrolidinyl)oxy]carbonyl}benzenesulfonyl azide
- 2,5-Dioxo-1-pyrrolidinyl 5-[4-(1,2,4,5-tetrazin-3-yl)benzylamino]-5-oxopentanoate
Uniqueness
SuASP is unique due to its specific structural features, including the combination of a pyridinium core, a phenyl group, and a pyrrolidinyl moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
145128-12-7 |
|---|---|
Molecular Formula |
C22H24ClN3O4 |
Molecular Weight |
429.901 |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-[N-ethyl-4-[(E)-2-(1-methylpyridin-1-ium-4-yl)ethenyl]anilino]acetate;chloride |
InChI |
InChI=1S/C22H24N3O4.ClH/c1-3-24(16-22(28)29-25-20(26)10-11-21(25)27)19-8-6-17(7-9-19)4-5-18-12-14-23(2)15-13-18;/h4-9,12-15H,3,10-11,16H2,1-2H3;1H/q+1;/p-1 |
InChI Key |
SOEAHWLNNJUWSG-UHFFFAOYSA-M |
SMILES |
CCN(CC(=O)ON1C(=O)CCC1=O)C2=CC=C(C=C2)C=CC3=CC=[N+](C=C3)C.[Cl-] |
Synonyms |
N-ethyl-N-(4-(2-(4-(1-methylpyridino))ethenyl)phenyl)glycine N-hydroxysuccinimide ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















